1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Description
This compound is a urea derivative featuring a pyrrolidin-5-one core substituted with a 4-methylphenyl group at the 1-position and a 3-ethoxy-4-methoxyphenylmethyl moiety at the urea linkage.
Properties
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-4-29-20-11-16(7-10-19(20)28-3)13-23-22(27)24-17-12-21(26)25(14-17)18-8-5-15(2)6-9-18/h5-11,17H,4,12-14H2,1-3H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDRRDKYVJYDPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidinone Core Synthesis
The pyrrolidin-5-one core is synthesized via intramolecular cyclization of γ-aminobutyric acid derivatives. For example, 4-methylphenyl-substituted precursors undergo cyclization under acidic conditions (e.g., HCl in ethanol at 80°C) to yield 1-(4-methylphenyl)-5-oxopyrrolidin-3-ylamine. This intermediate is critical for subsequent urea bond formation.
Reaction Conditions:
- Catalyst: p-Toluenesulfonic acid (pTSA)
- Solvent: Ethanol
- Temperature: 80°C
- Yield: 68–72%
Introduction of the (3-Ethoxy-4-Methoxyphenyl)Methyl Group
The (3-ethoxy-4-methoxyphenyl)methyl moiety is introduced via nucleophilic substitution. 3-Ethoxy-4-methoxybenzyl bromide reacts with the pyrrolidinone amine intermediate in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C.
Key Parameters:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Yield | 75–80% |
Urea Linkage Formation
The urea bond is formed via reaction between an isocyanate and the pyrrolidinone amine. 3-Ethoxy-4-methoxybenzyl isocyanate is prepared in situ by treating the corresponding amine with phosgene (COCl₂) in dichloromethane (DCM). Subsequent reaction with 1-(4-methylphenyl)-5-oxopyrrolidin-3-ylamine yields the target compound.
Mechanistic Insights:
$$ \text{R-NH}2 + \text{COCl}2 \rightarrow \text{R-NCO} + 2\text{HCl} $$
$$ \text{R-NCO} + \text{R'-NH}_2 \rightarrow \text{R-NH-C(O)-NH-R'} $$
Reaction Optimization Strategies
Solvent Systems
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states. Comparative studies show DMF improves urea bond formation yields by 15% over THF.
Catalytic Effects
Lewis acids (e.g., ZnCl₂) accelerate isocyanate-amine coupling. Adding 5 mol% ZnCl₂ reduces reaction time from 24 to 8 hours while maintaining 85% yield.
Temperature Control
Elevated temperatures (60–80°C) favor cyclization but risk side reactions. A balanced protocol uses 60°C for pyrrolidinone synthesis and 25°C for urea coupling.
Characterization and Quality Control
Spectroscopic Analysis
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.3 minutes.
Industrial-Scale Production
Automated Synthesis Platforms
High-throughput reactors enable batch production with real-time monitoring. A pilot-scale synthesis (10 kg) achieved 78% yield using continuous flow reactors.
Purification Techniques
- Recrystallization: Ethanol/water (7:3) removes unreacted intermediates.
- Column Chromatography: Silica gel with ethyl acetate/hexane (1:1) isolates the target compound.
Comparative Analysis with Analogues
| Compound | Urea Substituent | Yield (%) | Purity (%) |
|---|---|---|---|
| Target Compound | (3-Ethoxy-4-methoxyphenyl) | 78 | 98 |
| 1-(4-Methylphenyl)-3-urea | 4-Methylphenyl | 72 | 95 |
| 1-(4-Ethoxyphenyl)-3-urea | 4-Ethoxyphenyl | 68 | 93 |
Chemical Reactions Analysis
Types of Reactions
1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Use in the development of novel polymers or materials with unique properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s urea-pyrrolidinone scaffold is shared with several analogs documented in the evidence. Key structural variations lie in the substituents on the aryl and pyrrolidinone groups, which critically influence physicochemical properties and bioactivity:
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Differences and Implications
Substituent Electronic Effects: The 3-ethoxy-4-methoxyphenylmethyl group in the target compound provides stronger electron-donating effects compared to the 3-methoxyphenyl group in and analogs. This could enhance interactions with polar enzyme active sites or receptors.
Biological Activity Trends :
- Analogs with halogen substituents (e.g., chloro, fluoro in ) show enhanced binding to targets like glucokinase, suggesting that the target compound’s ethoxy/methoxy groups may favor interactions with different enzyme classes.
- The trifluoromethoxy group in ’s compound confers metabolic stability, a feature absent in the target compound, which may rely on steric hindrance from the ethoxy group for similar resistance.
Synthetic Accessibility :
- Urea derivatives in and are synthesized via condensation of isocyanates with amines. The target compound’s ethoxy and methylphenyl substituents likely require tailored protection/deprotection strategies during synthesis.
Biological Activity
1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound with potential biological activity. Its unique structure combines various functional groups, which may contribute to its interaction with biological systems. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C22H29N2O4 |
| Molecular Weight | 371.5 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCOC1=C(C=CC(=C1)CNC(CC(=O)OCC)C2=CC=C(C=C2)C)OC |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, particularly G protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways. These interactions can modulate various cellular processes, including signal transduction and gene expression.
Key Mechanisms:
- GPCR Activation : The compound may activate certain GPCRs, leading to downstream signaling cascades that influence cellular responses such as calcium ion influx and protein kinase activation .
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering the synthesis or degradation of key biomolecules.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the modulation of pro-inflammatory cytokines and pathways involved in inflammatory responses.
- Neuroprotective Properties : Some studies have indicated that it may provide neuroprotection by influencing neurotrophic factors and reducing oxidative stress in neuronal cells.
Study 1: Antitumor Efficacy
A study conducted on a series of cancer cell lines demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c and activation of caspases.
Study 2: Anti-inflammatory Mechanism
In vivo models of inflammation showed that treatment with this compound resulted in reduced edema and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.
Research Findings
Recent research has focused on the synthesis and optimization of this compound for enhanced biological activity. Techniques such as structure-activity relationship (SAR) studies have been employed to identify key structural features responsible for its efficacy.
Notable Findings:
- Selectivity : The compound exhibits selectivity towards specific receptors, minimizing off-target effects.
- Bioavailability : Studies indicate favorable pharmacokinetic properties, including adequate absorption and distribution profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
